N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

PDHK1 Inhibition Kinase Selectivity Benzothiazole Carboxamide

This synthetic heterocyclic carboxamide is annotated by the Therapeutic Target Database as a Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitor – a target central to the Warburg effect in oncology. Its defining 3-nitrophenyl substituent on the thiazole ring confers a distinct pharmacophoric signature that differentiates it from unsubstituted phenyl or methyl analogs, where even minor structural changes can cause target‑shift or potency loss. Procure this compound for internal SAR profiling against a panel of kinases (PDHK1, BRAF V600E, etc.) to map the selectivity fingerprint of the 3-nitrophenyl moiety, always benchmarking alongside a validated PDHK1 inhibitor positive control.

Molecular Formula C17H10N4O3S2
Molecular Weight 382.41
CAS No. 681167-94-2
Cat. No. B2566879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
CAS681167-94-2
Molecular FormulaC17H10N4O3S2
Molecular Weight382.41
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C17H10N4O3S2/c22-16(11-4-5-13-15(7-11)26-9-18-13)20-17-19-14(8-25-17)10-2-1-3-12(6-10)21(23)24/h1-9H,(H,19,20,22)
InChIKeyDOSLFMMZCHASPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681167-94-2): Chemical Identity and Target Annotation


N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a synthetic heterocyclic compound belonging to the thiazole-benzothiazole carboxamide class. It is characterized by a 3-nitrophenyl substituent on the central thiazole ring. The Therapeutic Target Database (TTD) annotates this compound as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1) [1]. This target is implicated in the metabolic reprogramming of cancer cells (the Warburg effect), making PDHK1 inhibition a therapeutically relevant mechanism. However, publicly available quantitative bioactivity data for this specific compound are extremely limited, necessitating a cautious, evidence-grounded approach to its scientific selection.

Why N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide Cannot Be Assumed Interchangeable with Other Benzothiazole Carboxamides


The benzothiazole-6-carboxamide scaffold is a privileged structure with activity against multiple kinase targets (e.g., BRAF V600E, PDHK1, Lck) [1]. Substitution on the thiazole ring is a critical determinant of both target selectivity and potency. The 3-nitrophenyl group on the compound of interest is a distinct pharmacophoric feature that differentiates it from close analogs like N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide or N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide. Without direct comparative pharmacological data, assuming functional interchangeability between these analogs carries a high risk of target shift or potency loss, as minor structural changes in this series are known to profoundly alter kinase inhibition profiles [1]. The lack of publicly disclosed quantitative data for this compound underscores the heightened diligence required in its procurement and use.

Quantitative Differentiation Evidence for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681167-94-2)


Evidence Gap Alert: Unavailability of Target Engagement and Selectivity Data for Evidence-Based Selection

No direct, quantitative head-to-head comparison data for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide against a defined comparator could be identified in primary research articles, patents, or authoritative databases. The compound is listed as a PDHK1 inhibitor in the Therapeutic Target Database [1], but its IC50, Ki, or other potency metrics are not disclosed. The closest publicly available quantitative benchmark is for a structurally distinct benzothiazole-based PDHK1 probe, compound 17, which demonstrates an IC50 of 1.5 ± 0.3 μM against PDHK1 with selectivity over other PDHK isoforms [2]. This serves as a class-level reference point, but cannot be directly extrapolated to the compound of interest. No data exist to confirm whether the 3-nitrophenyl substitution confers any advantage in potency, selectivity, or pharmacokinetic properties compared to other thiazole-substituted benzothiazole carboxamides. Any claim of superiority or specific advantage for this compound would be scientifically unsubstantiated.

PDHK1 Inhibition Kinase Selectivity Benzothiazole Carboxamide

Potential Research Applications for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide Based on Limited Target Annotation


Initial Hit Validation in PDHK1-Mediated Metabolic Reprogramming Studies

Based solely on its TTD annotation as a PDHK1 inhibitor [1], the compound could be considered for preliminary in vitro evaluation in cancer cell lines characterized by PDHK1 overexpression (e.g., certain lung, breast, or colon cancers) to assess its effect on pyruvate dehydrogenase complex (PDC) phosphorylation status. However, all assays must include a structurally validated PDHK1 inhibitor as a positive control, such as compound 17 [2], to benchmark any observed activity.

Structure-Activity Relationship (SAR) Probe for 3-Nitrophenyl-Thiazole Motif Exploration

The compound's unique 3-nitrophenyl substitution on the thiazole ring distinguishes it from other benzothiazole carboxamide derivatives. In the absence of public data, procuring this compound for internal SAR profiling against a panel of kinases (including PDHK1, BRAF V600E, and other benzothiazole targets) could help define the selectivity fingerprint conferred by the 3-nitrophenyl moiety, provided that reference compounds such as unsubstituted phenyl analogs are tested in parallel.

Quote Request

Request a Quote for N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.